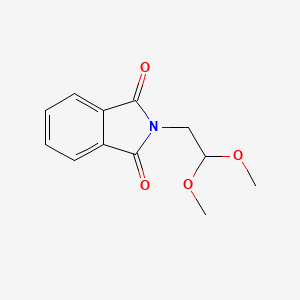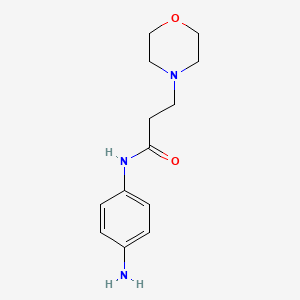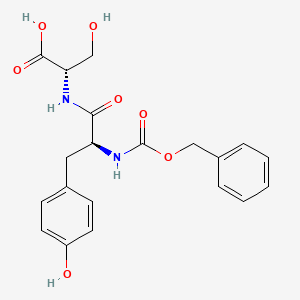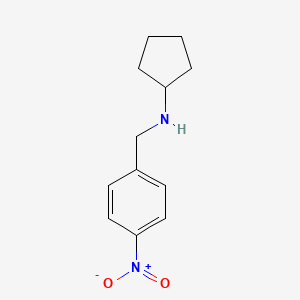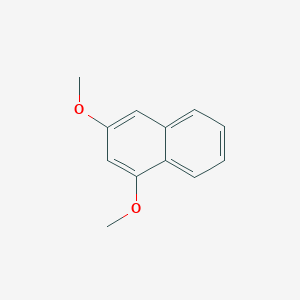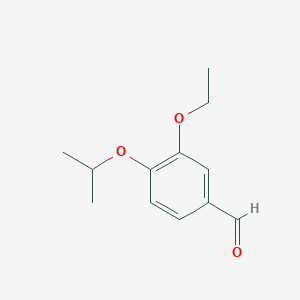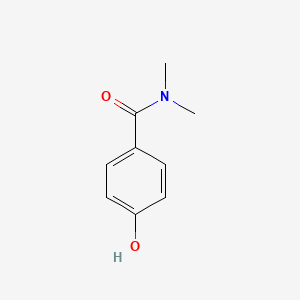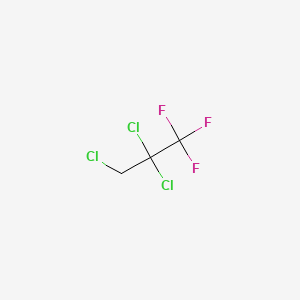
Propane, trichlorotrifluoro-
Descripción general
Descripción
- Propane, trichlorotrifluoro- (CAS No. 61623-04-9) is a colorless gas commonly known as liquified petroleum gas (LPG) . It is used for heating, cooking, and fuel purposes.
- It is nontoxic, virtually odorless (though an identifying odorant is added), and produced as a byproduct of crude oil refinement and biomass production.
Synthesis Analysis
- Propane is a byproduct of natural gas processing and crude oil refinement.
- It is separated from other hydrocarbons during the refinement process and purified for clean-burning characteristics.
Molecular Structure Analysis
- Formula : C₃H₂Cl₃F₃
- Molecular Weight : 201.402 g/mol
- Boiling Point : -44°F
- Freezing Point : -306°F
- Solubility : 0.01%
- Vapor Pressure (70°F) : 8.4 atm
Chemical Reactions Analysis
- Propane undergoes combustion reactions, producing carbon dioxide and water vapor.
- It can also participate in radical reactions, such as chlorination, leading to various chlorinated propane isomers.
Physical And Chemical Properties Analysis
- Colorless, odorless gas (odorant added for detection).
- Flammable (stored under pressure as a gas).
- Lower explosive limit: 2.1%, Upper explosive limit: 9.5%.
- Relative gas density: 1.55.
Aplicaciones Científicas De Investigación
Scientific Field
- At temperatures above 1500 K, the theoretical predictions overestimated the experimental data, indicating a need for further investigation into the discrepancy .
Gas Separation
Scientific Field
- The ZIF-8_Cm membranes achieved a separation factor above 300, indicating a sharpened molecular sieving capability for propene/propane separation .
LNG Liquefaction
Scientific Field
- The study is aimed at improving the efficiency of the LNG production process, where natural gas is cooled down below -160°C .
Propane Dehydrogenation
Scientific Field
- The catalyst showed excellent stability and selectivity to propylene (>99%), operating at the thermodynamic limit of conversion .
Catalytic Oxidation of Propane
Scientific Field
- The 2 wt.% Ru/TiO2 catalyst exhibited high activity, converting propane into CO2 at about 100°C, and showed high stability and reusability for 30 hours under reaction conditions .
Electrification of Propane Dehydrogenation
Scientific Field
Safety And Hazards
- Propane is an asphyxiant and extremely flammable.
- Exposure to high concentrations can cause cardiac arrest, unconsciousness, or seizures.
- Frostbite risk with rapid expansion or vaporization.
Direcciones Futuras
- Renewable “green” propane technologies are gaining traction.
- Lower propane delivery prices expected due to growing inventories.
- Propane remains a clean, efficient fuel for various applications.
Remember to handle propane with care and follow safety guidelines to prevent hazards. 🌟
Propiedades
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane, trichlorotrifluoro- | |
CAS RN |
61623-04-9 | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Hydroxyethyl)(methyl)amino]-1,1-diphenylethanol](/img/no-structure.png)
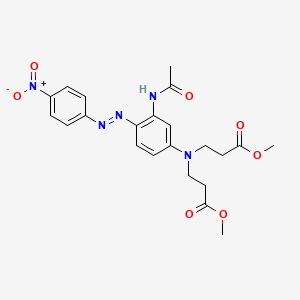
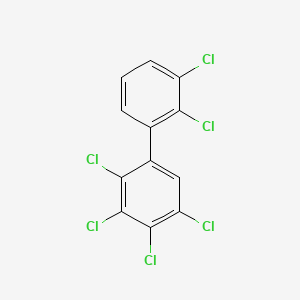
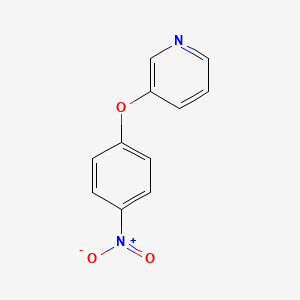
![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)
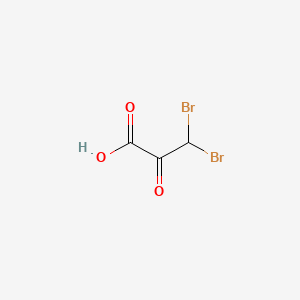
![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)
